molecular formula C10H10O4 B1338816 (2-Formyl-4-methylphenoxy)acetic Acid CAS No. 88521-64-6

(2-Formyl-4-methylphenoxy)acetic Acid

Cat. No. B1338816
CAS RN: 88521-64-6
M. Wt: 194.18 g/mol
InChI Key: LBWSPPAVWSPIPM-UHFFFAOYSA-N
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Description

(2-Formyl-4-methylphenoxy)acetic acid is a chemical compound that is part of a broader class of phenoxy acetic acid derivatives. These compounds have been extensively studied due to their potential biological activities, including antimicrobial and anti-inflammatory properties. The compound itself is characterized by the presence of a formyl group attached to a phenoxy acetic acid moiety, which can be further modified to enhance its activity or to study its interactions with biological systems .

Synthesis Analysis

The synthesis of derivatives of phenoxy acetic acid often involves the cyclization of carboxylic acid groups with various reagents. For instance, a series of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, were synthesized using thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another synthesis approach involved the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce an acetyl chloride intermediate, which was then further reacted to obtain the desired phenoxy propanoic acid derivative . These methods highlight the versatility of phenoxy acetic acid derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of phenoxy acetic acid derivatives can be complex, with potential for hydrogen bonding and various conformations. For example, (2-methylphenoxy)acetic acid forms dimeric hydrogen bonds in its crystal structure, which is further stabilized by C-H...O hydrogen bonding . The crystal structure of (2-formyl-6-methoxyphenoxy)acetic acid and its metal complexes has been elucidated, showing centrosymmetric hydrogen-bonded cyclic dimers and various coordination geometries in the complexes . These structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Phenoxy acetic acid derivatives can undergo various chemical reactions, which are essential for their biological activity and interaction with metal ions. For instance, the reaction of 2-(4-formyl-2-methoxyphenoxy) acetic acid with ketones and acid hydrazide led to the formation of anti-mycobacterial agents . The ability to form complexes with metals, as shown in the study of (2-formyl-6-methoxyphenoxy)acetic acid and its zinc(II) complex, is also significant for understanding the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxy acetic acid derivatives are influenced by their molecular structure. The study of formic and acetic acid aggregation in the liquid state using neutron diffraction and the EPSR method provides insights into the hydrogen bonding and aggregation behavior of these acids, which can be extrapolated to understand the properties of phenoxy acetic acid derivatives . Additionally, the crystal structure and intermolecular interactions, as studied through Hirshfeld surface analysis and 3D energy frameworks, contribute to the understanding of the solid-state properties of these compounds .

Scientific Research Applications

Analytical Techniques Development

A study by Omidi et al. (2014) focused on developing a molecular imprinted polymer (MIP) technique for the sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid (a compound similar to (2-Formyl-4-methylphenoxy)acetic acid) in complex matrices like biological and environmental samples. This method utilized molecular imprinting for selective sample preparation, showing promise for analyzing trace amounts of specific compounds in complex backgrounds Omidi et al., 2014.

Synthesis and Biological Evaluation

Yar et al. (2006) reported the synthesis of phenoxy acetic acid derivatives, evaluating them as anti-mycobacterial agents against Mycobacterium tuberculosis. This study illustrates the potential of (2-Formyl-4-methylphenoxy)acetic acid derivatives in contributing to the development of new therapeutics Yar et al., 2006.

Environmental Applications

Research by Paszko et al. (2016) reviewed the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, assessing their potential for groundwater contamination. This review provides insight into the environmental behavior of compounds like (2-Formyl-4-methylphenoxy)acetic acid, highlighting the importance of understanding their interactions with the environment to mitigate potential negative impacts Paszko et al., 2016.

properties

IUPAC Name

2-(2-formyl-4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7-2-3-9(8(4-7)5-11)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWSPPAVWSPIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523007
Record name (2-Formyl-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Formyl-4-methylphenoxy)acetic Acid

CAS RN

88521-64-6
Record name (2-Formyl-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared by the method of example 1 part (d) using 2-hydroxy-5-methyl-benzaldehyde to give the title compound.
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